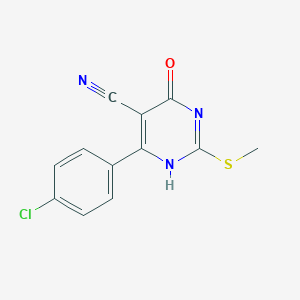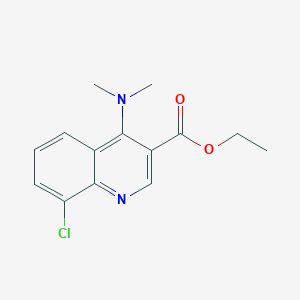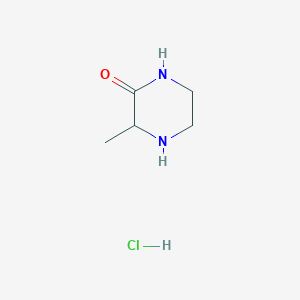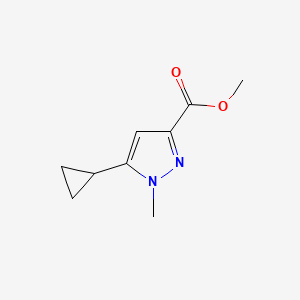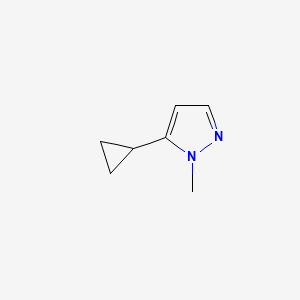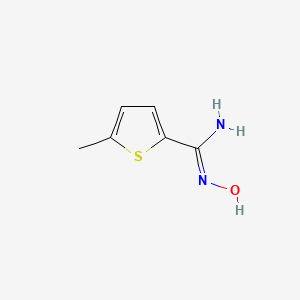
N'-hydroxy-5-methylthiophene-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-5-methylthiophene-2-carboximidamide is a chemical compound with the molecular formula C6H8N2OS It is characterized by a thiophene ring substituted with a methyl group and a carboximidamide group, which is further modified by an N’-hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-5-methylthiophene-2-carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylthiophene-2-carboxylic acid.
Amidation: The carboxylic acid is converted to the corresponding carboximidamide through reaction with an appropriate amine, such as hydroxylamine, under dehydrating conditions.
Hydroxylation: The resulting carboximidamide is then hydroxylated to introduce the N’-hydroxy group, often using hydroxylamine or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of N’-hydroxy-5-methylthiophene-2-carboximidamide may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-5-methylthiophene-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the N’-hydroxy group to an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-5-methylthiophene-2-carboxamide, while reduction could produce 5-methylthiophene-2-carboximidamide.
Scientific Research Applications
N’-hydroxy-5-methylthiophene-2-carboximidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N’-hydroxy-5-methylthiophene-2-carboximidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The N’-hydroxy group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-carboximidamide: Lacks the N’-hydroxy group, resulting in different reactivity and biological properties.
N’-hydroxythiophene-2-carboximidamide: Similar structure but without the methyl group, affecting its steric and electronic characteristics.
N’-hydroxy-5-ethylthiophene-2-carboximidamide: An ethyl group instead of a methyl group, leading to variations in physical and chemical properties.
Uniqueness
N’-hydroxy-5-methylthiophene-2-carboximidamide is unique due to the presence of both the N’-hydroxy group and the methyl-substituted thiophene ring. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
372106-90-6 |
|---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
N'-hydroxy-5-methylthiophene-2-carboximidamide |
InChI |
InChI=1S/C6H8N2OS/c1-4-2-3-5(10-4)6(7)8-9/h2-3,9H,1H3,(H2,7,8) |
InChI Key |
DTDGFBGUTVYRSL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C(=N/O)/N |
SMILES |
CC1=CC=C(S1)C(=NO)N |
Canonical SMILES |
CC1=CC=C(S1)C(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetate](/img/structure/B7810599.png)
acetate](/img/structure/B7810604.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide](/img/structure/B7810615.png)
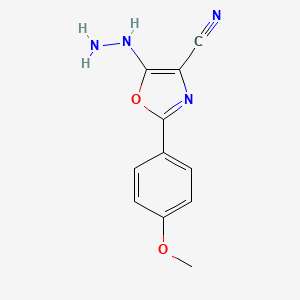

![METHYL 2-({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETATE](/img/structure/B7810641.png)
![2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B7810649.png)
acetate](/img/structure/B7810652.png)
![5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate](/img/structure/B7810664.png)
